5-Nitrobenzo[b]thiophene
Overview
Description
5-Nitrobenzo[b]thiophene is a chemical compound that is part of the benzo[b]thiophene family, which is characterized by a benzene ring fused to a thiophene ring. The nitro group at the 5-position indicates the presence of a nitro functional group, which is known to confer specific chemical properties and reactivity patterns to the molecule.
Synthesis Analysis
The synthesis of this compound derivatives has been reported with high efficiency. An expedient synthesis of 2-methyl-5-nitrobenzo[b]thiophene was developed, achieving an overall yield of 87% through a four-step process . This synthesis route demonstrates the compound's potential as a versatile building block for constructing various organic assemblies. Additionally, the synthesis of naphthobisbenzo[b]thiophenes (NBBTs) through Friedel–Crafts-type reactions indicates the broader synthetic strategies applicable to benzo[b]thiophene derivatives .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives, such as NBBTs, has been shown to influence their physical properties. For instance, the structural curvature of NBBTs enhances their solubility in organic solvents and allows them to form well-defined crystalline structures, which is beneficial for applications in organic field-effect transistors (OFETs) .
Chemical Reactions Analysis
The reactivity of this compound derivatives has been explored in various chemical reactions. For example, the oximes of 3-acetylbenzo[b]thiophen derivatives underwent the Beckmann rearrangement, and the resulting amides could be further nitrated . The nitration of benzo[b]thiophen and its derivatives has been studied extensively, revealing preferences for substitution at specific positions on the benzene ring . These studies provide insights into the reactivity patterns and potential for further functionalization of this compound derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of the nitro group affects the electron density and reactivity of the molecule. For instance, the nitration of 3-nitrobenzo[b]thiophen showed a lack of reactivity under certain conditions but substitution occurred at all positions in the benzene ring under other conditions . The introduction of substituents such as methyl groups can also influence the nitration pattern and the physical properties of the resulting compounds .
Scientific Research Applications
Synthesis and Derivatives
5-Nitrobenzo[b]thiophene serves as an essential building block in the construction of various organic assemblies. Its derivatives have been synthesized with high efficiency, as shown by Migulin (2016) in the synthesis of 2-methyl-5-nitrobenzo[b]thiophene, highlighting its versatility in organic chemistry (Migulin, 2016).
Novel Aromatic Nucleophilic Substitution
A study by Guerrera et al. (1995) explored the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, leading to the formation of unexpected N-substituted 2-amino-3-nitrobenzo[b]thiophenes. This demonstrates a unique aromatic nucleophilic substitution mechanism with rearrangement, revealing the compound's potential in synthetic applications (Guerrera et al., 1995).
Luminescence Sensitization
Bettencourt-Dias and Viswanathan (2006) investigated thiophenyl-derivatized nitrobenzoic acid ligands, including those derived from this compound, for their ability to sensitize Eu(III) and Tb(III) luminescence. This research points towards potential applications in luminescent materials and optoelectronic devices (Bettencourt-Dias & Viswanathan, 2006).
Reactivity and Mechanism Studies
Cosimelli et al. (2001) examined the reactivity of 3-bromo-2-nitrobenzo[b]thiophene with various nucleophiles, providing insights into the base-catalyzed mechanisms and rearrangement processes involved. This type of research is fundamental in understanding the chemical behavior of this compound derivatives (Cosimelli et al., 2001).
Safety and Hazards
The safety information for 5-Nitrobenzo[b]thiophene indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .
Future Directions
While the future directions for 5-Nitrobenzo[b]thiophene are not explicitly mentioned in the search results, it’s worth noting that thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mechanism of Action
- 5-Nitrobenzo[b]thiophene is a compound with potential anticancer effects. Its primary targets include enzymes and receptors within biological systems .
- Specifically, molecular docking studies have revealed that this compound can bind well to the active site of the VEGFR2 receptor, which plays a crucial role in angiogenesis and tumor growth .
- These changes may include apoptosis (programmed cell death) and cell cycle arrest at the G0/G1 phase, as observed in HT-29 cancer cells .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
5-nitro-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVKHIQVXQKSRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497153 | |
Record name | 5-Nitro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4965-26-8 | |
Record name | 5-Nitro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of the reported synthetic routes for 5-nitrobenzo[b]thiophene and its derivatives?
A: Recent research highlights the development of efficient and convenient synthetic methods for these compounds. For instance, a one-pot synthesis of this compound-2-carbaldehyde utilizes readily available starting materials like 2,5-dihydroxy-1,4-dithiane and 2-chloro-5-nitrobenzaldehyde, achieving a high yield. [] Similarly, 2-methyl-5-nitrobenzo[b]thiophene can be synthesized in just four steps with an impressive 87% overall yield. [] These streamlined approaches offer significant advantages in terms of cost-effectiveness and reduced environmental impact compared to previous multi-step syntheses.
Q2: What makes 2-methyl-5-nitrobenzo[b]thiophene a promising building block for more complex molecules?
A: The versatility of 2-methyl-5-nitrobenzo[b]thiophene as a building block is evident in its reactivity. Studies have demonstrated its successful bromination, acetylation, and reduction, highlighting its potential for further derivatization. [] This ability to readily introduce various functional groups makes it a valuable starting point for constructing diverse organic assemblies with potentially interesting properties.
Q3: Are there any efficient synthetic routes for specific this compound derivatives?
A: Yes, researchers have developed an efficient one-step synthesis for this compound-2-carboxylic acid, a key intermediate in the production of 5-hydroxy-2,3-dihydrobenzo(b)thiophene. [] This particular approach showcases the ongoing efforts to optimize the synthesis of valuable this compound derivatives for various applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.